N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide
Description
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring and a phenyl group substituted with a methoxyethyl carbamoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-10-8-17-15(19)11-12-4-6-13(7-5-12)18-16(20)14-3-2-9-22-14/h2-7,9H,8,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONKJBKKPBRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the methoxyethyl carbamoyl moiety: This step involves the reaction of the phenyl group with 2-methoxyethyl isocyanate under controlled conditions to form the desired carbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-ethoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide
- N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide
Uniqueness
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. The methoxyethyl carbamoyl moiety also contributes to its distinctiveness by providing specific functional groups that can participate in various chemical reactions.
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is a synthetic compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.3 g/mol
- IUPAC Name : N-[3-(2-methoxyethylcarbamoyl)phenyl]furan-2-carboxamide
- SMILES Notation : COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2
Anticancer Properties
Research indicates that derivatives of furan-based compounds exhibit significant anticancer activity. In a study focusing on furan derivatives, it was found that certain compounds showed inhibition against various cancer cell lines, suggesting that this compound may possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Furan Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Furan Derivative B | HeLa (Cervical Cancer) | 3.5 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes linked to cancer proliferation and metastasis. For instance, similar furan derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are critical in cancer progression.
Anti-inflammatory Activity
In vitro studies have indicated that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound could also demonstrate such activity.
Study 1: Antitumor Activity
A recent study investigated the antitumor efficacy of a series of furan derivatives, including those structurally related to this compound. The results demonstrated significant growth inhibition in several cancer cell lines, supporting the hypothesis that this compound may serve as a lead structure for further development.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms through which furan derivatives exert their biological effects. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, which may also apply to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
